1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)-
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-but-3-enylpyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h2,4-5H,1,3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPAZEKCGPMHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1C(=O)C=CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571323 | |
| Record name | 1-(But-3-en-1-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102506-49-0 | |
| Record name | 1-(But-3-en-1-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Maleimide Chemistry in Contemporary Organic and Polymer Science
Maleimide (B117702) chemistry has become an indispensable tool in modern organic and polymer science due to the unique reactivity of the maleimide double bond. researchgate.net This reactivity is primarily exploited in two main types of reactions: Michael additions and Diels-Alder cycloadditions. acs.org
The Michael addition, particularly with thiol groups (thiol-maleimide reaction), is a cornerstone of bioconjugation. This reaction is highly efficient and proceeds with exceptional selectivity under mild, often physiological, conditions, forming a stable thioether bond. specificpolymers.com This has led to the widespread use of maleimides in attaching labels, drugs, and polymers to proteins and other biomolecules. wikipedia.org
In polymer science, N-substituted maleimides are valuable monomers for the synthesis of thermally stable polymers. uctm.eduresearchgate.net The rigidity of the maleimide ring contributes to high glass transition temperatures in the resulting polymers. kpi.ua Furthermore, the ability of maleimides to undergo copolymerization with a variety of other monomers, such as styrenes and vinyl ethers, allows for the creation of polymers with a diverse range of properties and functionalities. uctm.edukpi.ua The maleimide group can also act as a crosslinking agent in thermosetting polymers. acs.org
Overview of N Alkenyl Maleimides As Versatile Building Blocks
N-alkenyl maleimides are a subclass of N-substituted maleimides where the substituent on the nitrogen atom contains a terminal double bond. This additional functional group imparts dual reactivity to the molecule, making them highly versatile building blocks in synthesis. The maleimide (B117702) double bond can participate in its characteristic reactions, while the alkenyl group can undergo separate transformations, such as olefin metathesis, radical polymerization, or click chemistry.
This dual functionality allows for the synthesis of complex polymer architectures. For instance, the maleimide group can be polymerized to form the main chain of a polymer, while the pendant alkenyl groups can be used for subsequent crosslinking or grafting reactions. Conversely, the alkenyl group can be polymerized, leaving the maleimide moiety available for post-polymerization modification. This versatility makes N-alkenyl maleimides valuable for the development of advanced materials, including hydrogels, resins, and functional surfaces.
Historical Context and Evolution of Research on N 3 Buten 1 Yl Maleimide Analogs
Conventional Synthetic Routes to N-Substituted Maleimides
The most traditional and widely adopted method for synthesizing N-substituted maleimides is a two-step process that begins with the reaction of a primary amine with maleic anhydride, followed by a cyclodehydration step. zbaqchem.com
Amine Condensation with Maleic Anhydride
The initial step in the conventional synthesis involves the nucleophilic addition of a primary amine, in this case, 3-buten-1-amine, to maleic anhydride. researchgate.net This reaction is typically rapid and exothermic, leading to the formation of the corresponding N-substituted maleamic acid intermediate, N-(3-buten-1-yl)maleamic acid.
The reaction mechanism commences with the attack of the lone pair of electrons on the nitrogen atom of the amine onto one of the carbonyl carbons of the maleic anhydride ring. This results in the opening of the anhydride ring to form a carboxylate and an amide functionality. A subsequent proton transfer leads to the stable maleamic acid. This step is generally carried out in a suitable aprotic solvent, such as diethyl ether or dimethylformamide (DMF), at room temperature. ucl.ac.beresearchgate.net The resulting maleamic acid often precipitates from the reaction mixture and can be isolated by filtration. ucl.ac.be
Key Features of Amine Condensation:
Reactants: Primary amine (e.g., 3-buten-1-amine) and Maleic Anhydride.
Product: N-substituted maleamic acid.
Conditions: Typically performed at room temperature in aprotic solvents.
Yield: Generally high, often quantitative.
Cyclodehydration Techniques
The second and crucial step is the intramolecular cyclodehydration of the N-substituted maleamic acid to form the stable five-membered maleimide (B117702) ring. bldpharm.com This process involves the removal of a molecule of water. Several techniques can be employed to achieve this transformation.
One common method is thermal dehydration, where the maleamic acid is heated, often above its melting point. However, this can sometimes lead to side reactions and polymerization, especially for sensitive substrates.
A more controlled and widely used approach is chemical dehydration. This typically involves heating the maleamic acid in the presence of a dehydrating agent and a catalyst. A classic combination is acetic anhydride and a base catalyst like anhydrous sodium acetate (B1210297). googleapis.com The mixture is heated, causing the amic acid to cyclize with the elimination of water, which is consumed by the acetic anhydride. Other reagents like phosphorus pentoxide or thionyl chloride have also been used. googleapis.com The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC). cibtech.org
Another effective technique is azeotropic dehydration. The maleamic acid is heated in a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene, often in the presence of an acid catalyst like p-toluenesulfonic acid. The water generated during the reaction is continuously removed from the system via a Dean-Stark apparatus, driving the equilibrium towards the formation of the maleimide.
Table 1: Comparison of Conventional Cyclodehydration Methods
| Dehydration Method | Reagents/Conditions | Advantages | Disadvantages |
| Chemical Dehydration | Acetic anhydride, sodium acetate, heat | High yields, relatively mild conditions | Requires large excess of dehydrating agent, complex work-up |
| Azeotropic Dehydration | Toluene, p-toluenesulfonic acid, reflux | Efficient water removal, drives reaction to completion | Requires specific apparatus (Dean-Stark), higher temperatures |
| Thermal Dehydration | Heat (neat) | Simple, no additional reagents | Risk of polymerization and side reactions, requires stable substrates |
Advanced and Green Synthesis Approaches
In response to the growing need for environmentally benign and efficient chemical processes, several advanced synthetic methods have been developed for the synthesis of N-substituted maleimides.
Phase Transfer Catalysis in Maleimide Synthesis
Phase-transfer catalysis (PTC) offers a green alternative for the N-alkylation of the imide nitrogen. This method is particularly useful when starting from maleimide itself and an alkylating agent, such as 4-bromo-1-butene, to synthesize N-(3-buten-1-yl)maleimide.
In a typical PTC system, the reaction occurs in a biphasic system (e.g., a solid or aqueous phase and an organic phase). The maleimide anion is generated in the solid/aqueous phase using an inorganic base like potassium carbonate. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the maleimide anion into the organic phase where the alkylating agent is dissolved. The reaction then proceeds in the organic phase to yield the N-substituted product. This method often allows for milder reaction conditions, avoids the use of harsh bases and anhydrous solvents, and can lead to higher yields with simpler work-up procedures.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The synthesis of N-substituted maleimides can be significantly expedited using microwave irradiation. This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture.
In the context of maleimide synthesis, microwave energy can be applied to the cyclodehydration step of the maleamic acid. This approach often leads to a dramatic reduction in reaction times—from hours to minutes—and frequently results in higher yields and cleaner products compared to conventional heating methods. acgpubs.org The reactions can sometimes be performed under solvent-free conditions, further enhancing the green credentials of the process.
Table 2: Microwave-Assisted vs. Conventional Synthesis of N-Substituted Imides
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Typically several hours | Often reduced to minutes |
| Energy Efficiency | Lower, non-uniform heating | Higher, direct and uniform heating of reactants |
| Yields | Variable, can be moderate to high | Often higher due to reduced side reactions |
| Solvent Use | Often requires high-boiling solvents | Can be performed with less solvent or solvent-free |
| Selectivity | May be lower due to prolonged heating | Generally higher |
Strategies for Specific N-(3-Buten-1-yl)maleimide Derivatives
The synthesis of specific derivatives of N-(3-buten-1-yl)maleimide can be achieved by either modifying the starting materials or by post-synthesis modification of the maleimide ring.
To synthesize derivatives with substituents on the maleimide ring, a substituted maleic anhydride, such as 2,3-dimethylmaleic anhydride or 2-phenylmaleic anhydride, can be used as the starting material in the conventional two-step synthesis with 3-buten-1-amine. ucl.ac.be This approach introduces substituents at the 3- and/or 4-positions of the resulting pyrrole-2,5-dione ring.
Alternatively, the terminal double bond of the N-(3-buten-1-yl) substituent provides a reactive handle for a variety of chemical transformations. This allows for the synthesis of a diverse range of derivatives after the maleimide core has been formed. For instance, reactions such as hydroboration-oxidation can convert the terminal alkene to a primary alcohol, while epoxidation can yield an epoxide. These transformations open up avenues for creating more complex molecules with varied functionalities while preserving the maleimide moiety for subsequent applications like polymer synthesis or bioconjugation.
Incorporation of the Butenyl Moiety
The most prevalent and direct method for synthesizing 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- is the condensation of maleic anhydride with 3-buten-1-amine. researchgate.net This reaction is a classic example of imide formation. The process typically occurs in two stages: first, the amine attacks a carbonyl group of the anhydride to form an intermediate maleamic acid. Second, this intermediate undergoes cyclization via dehydration to yield the final imide product. The dehydration step is often facilitated by heating in a solvent like glacial acetic acid or by using azeotropic distillation to remove water. cibtech.org
An alternative approach for creating the N-C bond is the Mitsunobu reaction. This method allows for the alkylation of the maleimide nitrogen with an alcohol. acs.org In this case, maleimide is reacted with 3-buten-1-ol (B139374) in the presence of a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). This reaction offers a high-yielding pathway under mild conditions, making it a valuable alternative to the traditional condensation method. acs.org
Table 1: Comparison of Synthetic Methods for 1-(3-buten-1-yl)-1H-pyrrole-2,5-dione
| Method | Reactants | Reagents/Solvents | Key Features |
|---|---|---|---|
| Condensation | Maleic anhydride, 3-buten-1-amine | Glacial acetic acid or Toluene | Two-step (amic acid formation, then cyclization); often requires heat. researchgate.netcibtech.org |
| Mitsunobu Reaction | Maleimide, 3-buten-1-ol | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD), THF | High yields under mild conditions; suitable for sensitive substrates. acs.org |
Functionalization of the Butenyl Chain Post-Synthesis
Once 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- is synthesized, the butenyl chain's terminal double bond presents a site for further chemical modification. However, any functionalization must consider the inherent reactivity of the maleimide ring itself. The electron-deficient double bond of the maleimide is a potent Michael acceptor, particularly for soft nucleophiles like thiols, and can participate in various cycloaddition reactions. thermofisher.comrsc.org Therefore, achieving selective functionalization of the butenyl chain requires careful selection of reagents and reaction conditions.
Several standard alkene transformations can be envisioned for the butenyl moiety:
Epoxidation: The terminal double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This introduces a reactive three-membered ring that can be opened by various nucleophiles.
Dihydroxylation: The alkene can be converted to a vicinal diol (a compound with two adjacent hydroxyl groups) using reagents such as osmium tetroxide (OsO₄) with a co-oxidant or cold, dilute potassium permanganate (B83412) (KMnO₄).
Halogenation: The addition of elemental halogens (e.g., Br₂, I₂) across the double bond can produce dihalogenated derivatives, which can serve as precursors for further substitutions or eliminations.
Hydroboration-Oxidation: This two-step procedure allows for the anti-Markovnikov hydration of the alkene, converting the butenyl group into a 4-hydroxybutyl side chain. This introduces a primary alcohol functionality at the terminus of the chain, suitable for further esterification or etherification reactions.
Ozonolysis: Cleavage of the double bond via ozonolysis (O₃) followed by a reductive or oxidative workup can yield an aldehyde or carboxylic acid, respectively, effectively shortening the side chain and introducing a new carbonyl functionality.
Table 2: Potential Post-Synthesis Functionalizations of the Butenyl Chain
| Reaction Type | Reagents | Resulting Functional Group |
|---|---|---|
| Epoxidation | m-CPBA | Epoxide |
| Dihydroxylation | 1. OsO₄ (catalytic), NMO2. Cold, dilute KMnO₄, NaOH | Diol |
| Halogenation | Br₂ in CCl₄ | Vicinal Dibromide |
| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | Primary Alcohol |
| Ozonolysis (Reductive) | 1. O₃2. Zn, H₂O or (CH₃)₂S | Aldehyde |
These potential modifications highlight the versatility of 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- as a building block, allowing for the introduction of diverse functional groups onto its N-alkyl substituent.
Reactions of the Maleimide Double Bond
The electron-deficient nature of the carbon-carbon double bond within the maleimide ring of 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- makes it a prime target for nucleophilic attack and cycloaddition reactions. The two carbonyl groups attached to the double bond withdraw electron density, rendering the alkene susceptible to reactions with electron-rich species.
Diels-Alder Cycloaddition Reactions
The Diels-Alder reaction is a powerful and widely used method for forming six-membered rings. wikipedia.org It is a concerted, pericyclic reaction involving a 4π-electron system (the diene) and a 2π-electron system (the dienophile). wikipedia.orgsigmaaldrich.com
In the context of the Diels-Alder reaction, 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- functions as a dienophile. The maleimide moiety is a classic example of an electron-poor alkene, making it an excellent reactant for cycloadditions with electron-rich dienes. organic-chemistry.orgchemistrysteps.com The presence of electron-withdrawing groups, such as the carbonyls in the maleimide ring, lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. organic-chemistry.org This reduced LUMO energy facilitates the crucial orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene, thereby increasing the reaction rate. organic-chemistry.orgchemistrysteps.com
The reactivity of dienophiles like N-(3-butenyl)maleimide can be influenced by various factors, including the nature of the diene, solvent, and temperature. sigmaaldrich.com For instance, highly reactive dienes like cyclopentadiene (B3395910) readily undergo Diels-Alder reactions with maleimides even at room temperature. masterorganicchemistry.com
A key feature of the Diels-Alder reaction is its stereospecificity, where the stereochemistry of the reactants is preserved in the product. masterorganicchemistry.com When a cyclic diene reacts with a dienophile like 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)-, two diastereomeric products, the endo and exo adducts, can be formed. chemistrysteps.com
Generally, the endo product is the kinetically favored product, meaning it is formed faster, especially at lower temperatures. masterorganicchemistry.comyoutube.com This preference is often explained by secondary orbital interactions, where the π-system of the electron-withdrawing groups on the dienophile can overlap with the developing π-bond in the transition state, leading to stabilization. youtube.com However, the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance. youtube.com While the "endo rule" is a common generalization, there are numerous examples where exo selectivity is observed, influenced by steric and electronic effects. nih.gov
The table below illustrates the general preference for endo vs. exo products in Diels-Alder reactions.
| Product | Favored By | Rationale |
| Endo | Kinetic Control (Lower Temperatures) | Stabilizing secondary orbital interactions in the transition state. youtube.com |
| Exo | Thermodynamic Control (Higher Temperatures) | Greater steric stability in the final product. youtube.com |
The progress of a Diels-Alder reaction is governed by both kinetic and thermodynamic parameters. Kinetically, the reaction rate is influenced by the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. researchgate.net As mentioned, the endo adduct is often formed faster due to a lower activation energy transition state. masterorganicchemistry.com
Thermodynamically, the spontaneity of the reaction is determined by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes. researchgate.net Diels-Alder reactions are typically exothermic (negative ΔH) because stronger sigma bonds are formed at the expense of weaker pi bonds. wikipedia.orgresearchgate.net However, the formation of a single cyclic product from two separate molecules results in a decrease in entropy (negative ΔS). masterorganicchemistry.com
At lower temperatures, the enthalpic term (-TΔS is small) dominates, and the reaction is largely governed by the kinetic product distribution. masterorganicchemistry.com At higher temperatures, the entropic term becomes more significant, and the reaction can become reversible, allowing for the thermodynamically more stable product to predominate. masterorganicchemistry.commdpi.com Studies have utilized techniques like NMR and UV-Vis spectroscopy to determine rate constants, activation energies, and thermodynamic parameters for Diels-Alder reactions. mdpi.comresearchgate.net
The reverse of the Diels-Alder reaction is known as the retro-Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com This process is favored at high temperatures, where the negative entropy change of the forward reaction becomes a significant barrier. masterorganicchemistry.com The retro-Diels-Alder reaction proceeds through the same transition state as the forward reaction. masterorganicchemistry.com
The reversibility of the Diels-Alder reaction is a crucial aspect in various applications, including the design of thermoresponsive materials and for protecting reactive dienes. mdpi.comnih.govresearchgate.net For adducts of maleimides, the temperature required for the retro-Diels-Alder reaction can vary depending on the diene used. For example, adducts formed with furan (B31954) are known to undergo retro-Diels-Alder reactions at significantly lower temperatures compared to those formed with more stable dienes like cyclopentadiene. masterorganicchemistry.com This is because the forward Diels-Alder reaction with furan disrupts its aromaticity, making the adduct less stable. masterorganicchemistry.com
Michael Addition Reactions
The electron-deficient double bond of 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- also makes it an excellent Michael acceptor. The Michael addition is the conjugate (1,4-) addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comyoutube.com
In this reaction, a soft nucleophile, referred to as a Michael donor, attacks the β-carbon of the maleimide double bond. researchgate.net Common Michael donors include enolates, amines, and thiols. researchgate.netyoutube.com The reaction proceeds in three main steps:
Formation of the nucleophile (e.g., deprotonation of a ketone to form an enolate). masterorganicchemistry.com
Nucleophilic attack of the Michael donor on the β-carbon of the maleimide. masterorganicchemistry.com
Protonation of the resulting enolate intermediate to yield the final product. masterorganicchemistry.com
The Michael addition is a powerful C-C and C-heteroatom bond-forming reaction, widely used in organic synthesis to build more complex molecular architectures. researchgate.net The stability of the intermediate enolate plays a key role in the success of the reaction. nsf.gov
Photoinduced Reactions of the Maleimide Moiety
The conjugated system of the maleimide ring can absorb UV light, leading to an excited state that can undergo various photochemical reactions.
Upon UV irradiation, N-alkyl maleimides can undergo [2+2] photocycloaddition reactions with alkenes to form cyclobutane (B1203170) rings. frontiersin.orgresearchgate.net This reaction is a powerful method for constructing complex polycyclic scaffolds. The mechanism typically involves the photoexcitation of the maleimide to its triplet state, which then reacts with the ground state alkene. harvard.edu
For N-alkyl maleimides, such as 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)-, direct irradiation with UVA light (e.g., 370 nm) is often sufficient to promote the reaction without an external photocatalyst. researchgate.net The reaction generally proceeds with good yields and can exhibit stereoselectivity. harvard.edu In contrast, N-aryl maleimides often require a photosensitizer to facilitate the necessary intersystem crossing to the reactive triplet state. researchgate.net
The maleimide can react with an external alkene (intermolecular) or, in the case of 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)-, potentially with its own butenyl group (intramolecular) to form a bicyclic product. Photodimerization, a [2+2] cycloaddition between two maleimide molecules, can also occur, especially at higher concentrations. frontiersin.org
| Reactant | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| N-Ethylmaleimide + Styrene (B11656) | 370 nm UVA LED, CH₂Cl₂ | Cyclobutane adduct | 67% | researchgate.net |
| N-Methylmaleimide + Styrene | UVA irradiation | Cyclobutane adduct | Good | harvard.edu |
| N-Alkyl Maleimide + 1-Hexene | UVA irradiation | Cyclobutane adduct | Good | harvard.edu |
| N-Alkyl Maleimide + Methyl Acrylate (B77674) | UVA irradiation | Cyclobutane adduct | Satisfactory | researchgate.net |
N-substituted maleimides can participate in photopolymerization reactions in two distinct ways: as co-monomers or as photoinitiators.
As Co-monomers: Maleimides readily undergo free-radical copolymerization with electron-donor monomers, such as vinyl ethers or styrenes. Upon UV exposure, an electron donor-acceptor (EDA) complex can form between the electron-rich monomer and the electron-poor maleimide. This complex can initiate polymerization, often leading to the formation of an alternating copolymer. This process can be highly efficient and may not require an external photoinitiator.
As Photoinitiators: N-aliphatic maleimides can function as non-fragmenting Type II photoinitiators for the polymerization of monomers like acrylates. The mechanism involves the maleimide absorbing UV light to reach an excited triplet state. This excited state can then abstract a hydrogen atom from a suitable donor (like a tertiary amine, a thiol, or even the acrylate monomer itself), generating two initiating radicals. A key advantage of using maleimides as photoinitiators is that the maleimide chromophore is consumed during the reaction, leading to colorless films that are less prone to yellowing over time. The polymerization rate increases with the concentration of the N-aliphatic maleimide.
Reactions of the N-(3-Buten-1-yl) Substituent
The terminal alkene of the N-(3-buten-1-yl) group provides a second site for chemical modification, orthogonal to the reactivity of the maleimide ring under certain conditions. Standard alkene transformations can be applied to this group.
Ene Reaction: The butenyl group contains allylic hydrogens, making it a potential "ene donor" in an ene reaction. This pericyclic reaction involves the transfer of an allylic hydrogen to an "enophile" (an electron-deficient alkene or other unsaturated species) with a concomitant shift of the double bond. harvard.edu While intermolecular ene reactions are possible with strong enophiles, an intramolecular ene reaction could theoretically occur between the butenyl group and the maleimide double bond, though this would require significant thermal or Lewis acid activation and would compete with other cycloaddition pathways. Studies on similar systems, like allylbenzene (B44316) reacting with N-methylmaleimide, demonstrate the feasibility of intermolecular ene reactions at high temperatures.
Olefin Metathesis: The terminal double bond is an excellent substrate for olefin metathesis reactions, catalyzed by transition metal complexes (e.g., Grubbs' or Schrock's catalysts). frontiersin.org This allows for several possibilities:
Ring-Closing Metathesis (RCM): If another alkene is introduced into the molecule, RCM can be used to form cyclic structures.
Cross-Metathesis (CM): Reaction with another olefin can be used to append new functional groups onto the butenyl chain. illinois.edu
Acyclic Diene Metathesis (ADMET): If a bismaleimide (B1667444) with two butenyl groups were synthesized, ADMET could be used for polymerization. The functional group tolerance of modern ruthenium-based catalysts makes them compatible with the maleimide moiety. rsc.org
Other Alkene Reactions: The butenyl group is also susceptible to a range of other classic alkene transformations, such as:
Hydroboration-Oxidation: To form a terminal alcohol.
Epoxidation: Using reagents like m-CPBA to form an epoxide.
Diels-Alder Reaction: The butenyl group can act as a dienophile in [4+2] cycloadditions with conjugated dienes.
Radical Additions: Thiol-ene radical additions can occur at the butenyl double bond, typically initiated by light or a radical initiator, competing with the Michael addition at the maleimide depending on conditions.
These reactions highlight the synthetic utility of the N-(3-buten-1-yl) substituent for post-functionalization after reactions involving the maleimide core have been performed.
Reactivity of the Terminal Alkene Group (e.g., in Click Chemistry Pathways)
While the maleimide moiety is renowned for its high reactivity in Michael additions, particularly with thiols, the terminal alkene of the butenyl group possesses its own distinct reactivity profile. nih.gov This allows it to participate in a variety of addition and cycloaddition reactions, including pathways that fall under the umbrella of "click chemistry."
The thiol-ene reaction is a prominent example of a click chemistry pathway applicable to the terminal alkene. Unlike the thiol-maleimide Michael addition, which is a nucleophilic conjugate addition, the thiol-ene reaction typically proceeds via a radical mechanism. The process can be initiated either photochemically or thermally and involves the addition of a thiol radical across the alkene double bond.
Mechanism of Radical Thiol-Ene Addition:
Initiation: A radical initiator generates a thiyl radical (RS•) from a thiol (RSH).
Propagation:
The thiyl radical adds to the terminal alkene of the butenyl chain. This addition is regioselective, typically occurring at the less substituted carbon to form a more stable secondary carbon-centered radical.
This carbon radical then abstracts a hydrogen atom from another thiol molecule, forming the thioether product and regenerating a thiyl radical, which continues the chain reaction.
This pathway's orthogonality to the Michael addition offers a powerful tool for dual functionalization. The choice of reaction conditions (radical vs. base/nucleophile catalysis) can determine which unsaturated center reacts with a thiol. nih.gov
Beyond the thiol-ene reaction, the terminal alkene can undergo other cycloadditions. For instance, 1,3-dipolar cycloadditions with dipoles such as nitrile oxides or azides can be envisioned, although such pathways are less common for unactivated alkenes compared to strained or electron-deficient ones.
Intramolecular Reactions Involving Both Unsaturated Centers
The proximity of the terminal alkene and the maleimide double bond within the same molecule opens the possibility of intramolecular reactions that engage both centers to form new cyclic structures. While an intramolecular Diels-Alder reaction is not feasible for 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- as it lacks a diene component, other cyclization pathways, particularly those involving radical intermediates, are mechanistically plausible. masterorganicchemistry.comkhanacademy.org
Intramolecular radical cyclization can be initiated by the formation of a radical on the butenyl chain. This radical can then add to the electron-deficient double bond of the maleimide ring. clockss.org The regioselectivity of this cyclization is generally governed by Baldwin's rules, with a 5-exo-trig cyclization typically being kinetically favored over a 6-endo-trig pathway.
Proposed Mechanism for 5-exo-trig Radical Cyclization:
Radical Generation: A radical is formed on the butenyl chain, for example, through the addition of an external radical initiator (e.g., from AIBN) to the terminal alkene.
Intramolecular Addition: The resulting carbon-centered radical attacks the β-carbon of the maleimide ring in an intramolecular fashion.
Cyclization and Termination: This addition forms a five-membered ring fused to the maleimide system and generates a new radical on the α-carbon of the maleimide. This new radical is stabilized by the adjacent carbonyl groups and can be quenched by a hydrogen atom donor or participate in further reactions.
Such radical cascade reactions provide a powerful method for the rapid construction of complex, polycyclic nitrogen-containing heterocycles from relatively simple linear precursors. organic-chemistry.orgfigshare.comnih.gov
Selective Functionalization Strategies on the Butenyl Chain
A key aspect of the chemistry of 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- is the ability to selectively modify the butenyl chain's terminal alkene without affecting the maleimide ring. This chemoselectivity is achievable by choosing reagents that preferentially react with the electron-rich, unactivated terminal alkene over the electron-poor maleimide double bond. The strong electron-withdrawing character of the imide group deactivates the maleimide double bond towards electrophilic attack but activates it towards nucleophilic attack. nih.gov
Several classic transformations of alkenes can be applied selectively to the butenyl group:
Electrophilic Additions: Reagents that act as electrophiles will react preferentially with the nucleophilic terminal alkene. Examples include:
Epoxidation: Using peroxy acids like m-CPBA to form an epoxide.
Dihalogenation: Addition of bromine (Br₂) or chlorine (Cl₂) across the double bond.
Dihydroxylation: Using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (KMnO₄) to form a diol.
Hydroboration-Oxidation: This two-step procedure allows for the anti-Markovnikov hydration of the terminal alkene. Treatment with a borane (B79455) reagent (e.g., BH₃•THF) followed by oxidative workup (e.g., H₂O₂, NaOH) yields a primary alcohol. This introduces a versatile hydroxyl group at the terminus of the side chain, which can be used for further derivatization.
Olefin Metathesis: The terminal alkene is a suitable substrate for cross-metathesis reactions using catalysts like Grubbs' catalyst. This allows for the formation of new carbon-carbon bonds and the installation of more complex substituents on the side chain, leaving the maleimide core untouched.
The table below summarizes these selective strategies.
| Reaction Type | Reagent(s) | Product Functional Group | Selectivity Principle |
|---|---|---|---|
| Epoxidation | m-CPBA | Epoxide | Electrophilic attack on electron-rich alkene |
| Dihalogenation | Br₂ in CCl₄ | Vicinal Dibromide | Electrophilic attack on electron-rich alkene |
| Dihydroxylation | 1. OsO₄, NMO; 2. NaHSO₃ | Vicinal Diol | Concerted electrophilic addition |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol | Concerted addition to electron-rich alkene |
| Cross-Metathesis | Grubbs' Catalyst + Partner Alkene | Internal Alkene | Catalyst selectivity for terminal, unactivated alkenes |
Polymerization Science Involving 1h Pyrrole 2,5 Dione, 1 3 Buten 1 Yl
Homopolymerization Mechanisms
N-substituted maleimides are known to undergo homopolymerization, although the resulting polymers often have a relatively low molecular weight. researchgate.net The polymerization proceeds through the double bond in the five-membered ring.
Free radical homopolymerization of N-substituted maleimides can be initiated thermally using initiators like 2,2'-azobisisobutyronitrile (AIBN) or photochemically. researchgate.netresearchgate.net Maleimides are notable for their ability to undergo photopolymerization even without a dedicated photoinitiator, a feature that distinguishes them from common industrial monomers like acrylates. researchgate.net
The generally accepted mechanism involves three key steps:
Initiation: The process begins with the generation of free radicals from an initiator. These radicals then attack the electron-poor double bond of the maleimide (B117702) ring, creating a monomer radical.
Propagation: The newly formed monomer radical adds to another monomer molecule, propagating the polymer chain. This step repeats, leading to the growth of the polymer.
Termination: The growth of polymer chains is terminated through mechanisms such as combination or disproportionation of two growing radical chains. Chain transfer to a solvent can also be a significant termination pathway, which often results in polymers with lower molecular weights. researchgate.net
To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled radical polymerization (CRP) techniques have been applied to N-substituted maleimides. mdpi.com These methods, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of well-defined polymers with predetermined molecular weights and narrow dispersities. mdpi.commdpi.com
Atom Transfer Radical Polymerization (ATRP): ATRP is a versatile CRP method that has been successfully used for the polymerization of various monomers, including N-substituted maleimides. mdpi.comnih.govresearchgate.net The process involves the reversible activation and deactivation of dormant polymer chains by a transition metal complex, typically copper-based. mdpi.com This controlled process ensures that all polymer chains grow simultaneously. nih.gov ATRP has been particularly effective in the copolymerization of maleimides with other monomers like styrene (B11656) to create polymers with controlled microstructures. nih.govresearchgate.net
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization is another powerful CRP technique that provides excellent control over the polymerization of a wide range of monomers. mdpi.com It employs a chain transfer agent (CTA), typically a dithio compound, to mediate the polymerization via a reversible chain transfer process. RAFT has been utilized to synthesize well-defined polymers and block copolymers containing maleimide units. rsc.orgacs.orgrsc.org The process is valued for its tolerance to a variety of functional groups and reaction conditions. escholarship.org
Copolymerization with Various Monomers
1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- is an electron-accepting monomer and readily copolymerizes with electron-donating monomers. This behavior is a cornerstone of its utility in polymer synthesis.
N-substituted maleimides exhibit a strong tendency to form alternating copolymers with electron-donor monomers such as styrene, vinyl ethers, and N-vinylpyrrolidone. kpi.uacmu.eduusm.eduresearchgate.netnih.gov This alternating behavior arises from the significant difference in electron density between the comonomers. The electron-poor double bond of the maleimide (acceptor) favorably reacts with the electron-rich double bond of the donor monomer. kpi.uacmu.edu
The mechanism is often explained by the formation of a charge-transfer complex (CTC) between the donor and acceptor monomers prior to polymerization. cmu.eduresearchgate.netvcu.edu This complex can then be incorporated into the growing polymer chain as a single unit, leading to a highly regular 1:1 alternating structure. cmu.eduresearchgate.net The existence of such CTCs has been confirmed by spectroscopic methods like UV and NMR spectroscopy. cmu.eduvcu.edu This strong alternating tendency is a key feature, allowing for the synthesis of copolymers with a perfectly regular sequence, which is difficult to achieve with many other monomer pairs. researchgate.netresearchgate.net The synthesis of styrene-maleimide alternating copolymers has been extensively studied using various controlled polymerization techniques to achieve well-defined materials. nih.govresearchgate.net
The tendency of two monomers to copolymerize is quantified by their reactivity ratios, r₁ and r₂. mdpi.comnih.govekb.eg For a copolymerization between monomer 1 (M₁) and monomer 2 (M₂), r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁, where k represents the rate constant for the addition of a monomer to a growing chain radical.
If r₁ and r₂ are both close to zero, it indicates a strong tendency for alternating copolymerization. researchgate.net
If r₁ > 1 and r₂ < 1, M₁ is more reactive and tends to homopolymerize.
If r₁ and r₂ are both approximately 1, a random copolymer is formed.
In the case of copolymerization between N-substituted maleimides (M₁) and styrene (M₂), the reactivity ratios are typically very low. For example, in the copolymerization of N-butylmaleimide with styrene, the reported reactivity ratios were r₁ = 0.05 and r₂ = 0.08, confirming a strong alternating tendency. researchgate.net Kinetic studies of these systems often focus on understanding the role of the charge-transfer complex and the influence of solvent on the polymerization rates and copolymer composition. kpi.uauw.edu.plnih.gov
| N-Substituted Maleimide (M₁) | Styrene (M₂) | r₁ | r₂ | Reference |
|---|---|---|---|---|
| N-phenylmaleimide | Styrene | 0.012 | 0.034 | researchgate.net |
| N-butylmaleimide | Styrene | 0.05 | 0.08 | researchgate.net |
The unique reactivity of maleimides makes them valuable for synthesizing complex polymer architectures like block and graft copolymers. nih.govmdpi.com
Block Copolymers: Block copolymers consist of long sequences (blocks) of different monomer units. nih.govharth-research-group.org They can be synthesized by sequential monomer addition using controlled polymerization techniques. nih.gov For instance, a block of one monomer can be synthesized via ATRP or RAFT, and the resulting "living" polymer chain can then be used as a macroinitiator to polymerize a second monomer, such as an N-substituted maleimide. nih.govresearchgate.net Another approach involves synthesizing two distinct polymer blocks separately and then joining them together using a highly efficient coupling reaction, such as the thiol-maleimide "click" reaction. nih.govresearchgate.netrsc.org
Graft Copolymers: Graft copolymers consist of a main polymer backbone with polymeric side chains (grafts) attached. mdpi.comhristov.com There are three main strategies for their synthesis: "grafting-from," "grafting-onto," and "grafting-through." mdpi.com The 1-(3-buten-1-yl)- substituent on the maleimide monomer provides a pendant double bond that can be used as a site for grafting reactions. For example, a copolymer containing these units can serve as a backbone onto which other polymer chains can be grafted. Alternatively, the maleimide ring itself is an excellent substrate for "grafting-onto" approaches via Michael addition reactions with thiol-terminated polymer chains. rsc.orgmdpi.com This versatility allows for the creation of well-defined graft copolymers for various applications. hristov.comresearchgate.net
Cross-linking and Network Formation
Cross-linking is a critical process in polymer chemistry that transforms linear or branched polymers into three-dimensional networks, significantly enhancing their mechanical properties, thermal stability, and chemical resistance. For polymers incorporating N-(3-butenyl)maleimide units, cross-linking can be achieved through different chemical pathways, primarily involving the reactive maleimide double bond.
The electron-deficient double bond of the maleimide ring is highly susceptible to reactions with various nucleophiles and radicals, making it an excellent functional group for cross-linking. This reactivity is harnessed to form stable, covalently cross-linked networks.
One of the most efficient methods for cross-linking polymers containing maleimide units is through the thiol-maleimide Michael addition reaction . This reaction is a type of "click" chemistry, characterized by its high efficiency, selectivity, and mild reaction conditions. It proceeds via the addition of a thiol (-SH) group across the maleimide double bond. When a polymer with pendant maleimide groups is treated with a dithiol or polythiol cross-linking agent, a three-dimensional network is readily formed. The reaction is typically fast and can be performed under ambient conditions, often without the need for a catalyst. researchgate.netresearchgate.net
Another approach to cross-linking involves the free-radical polymerization of the maleimide double bonds. Upon initiation by thermal or photochemical means, the maleimide groups can polymerize, connecting different polymer chains. This method is particularly effective for creating densely cross-linked materials. The photoinduced polymerization of N-substituted bis-maleimides, for instance, can proceed rapidly and extensively even without a photoinitiator, as the monomer itself can generate initiating radicals. researchgate.net
The following table summarizes typical conditions for cross-linking via the maleimide double bond.
| Cross-linking Method | Reactants | Conditions | Resulting Network |
| Thiol-Maleimide Addition | Polymer with pendant maleimide units, Dithiol cross-linker (e.g., 1,4-butanedithiol) | Room temperature, often catalyst-free | Thioether cross-links |
| Free-Radical Polymerization | Polymer with pendant maleimide units | Thermal initiator (e.g., AIBN) or UV irradiation | Carbon-carbon cross-links |
A significant advancement in polymer network design is the development of materials capable of reversible cross-linking. This allows for self-healing, reprocessing, and recycling of thermosetting polymers. The Diels-Alder (DA) reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for creating thermally reversible cross-links. rsc.orgmdpi.comnih.gov The maleimide group is an excellent dienophile, and when reacted with a diene such as furan (B31954), it forms a DA adduct. researchgate.netrug.nlnih.gov
This DA adduct is thermally stable at lower temperatures but can undergo a retro-Diels-Alder (rDA) reaction at elevated temperatures, breaking the cross-links and allowing the material to flow or be reshaped. mdpi.comrsc.orgresearchgate.net Upon cooling, the forward DA reaction occurs, reforming the cross-linked network. For polymers containing N-(3-butenyl)maleimide, this can be achieved by reacting them with a polymer or a cross-linker bearing furan moieties. The reversibility of the furan-maleimide DA reaction is a key feature, with the forward reaction typically occurring at temperatures between 50-90°C and the retro-reaction at temperatures above 110-120°C. researchgate.net
The table below outlines the general temperature ranges for the furan-maleimide Diels-Alder reaction.
| Reaction | Temperature Range (°C) | Process |
| Diels-Alder (DA) | 50 - 90 | Cross-link formation (Gelation) |
| Retro-Diels-Alder (rDA) | > 110 | Cross-link cleavage (Decross-linking) |
Polymer Analogous Reactions and Post-Polymerization Modification
Post-polymerization modification refers to the chemical alteration of a pre-existing polymer. This strategy is highly valuable as it allows for the introduction of a wide range of functional groups that might not be compatible with the initial polymerization conditions. Polymers derived from N-(3-butenyl)maleimide are excellent candidates for such modifications due to the presence of two distinct reactive handles.
The high reactivity of the maleimide double bond towards nucleophiles makes it a prime target for functionalization. The thiol-maleimide Michael addition is a prominent example, allowing for the covalent attachment of thiol-containing molecules, including peptides, proteins, and other biomolecules, with high specificity. nih.gov This is particularly useful in biomedical applications for creating bioconjugates.
Beyond thiols, amines can also react with the maleimide double bond, although the reaction can be more complex and may lead to side products. The high reactivity and selectivity of the maleimide group enable the quantitative modification of polymer side chains under mild conditions. drpress.org
"Click" chemistry encompasses a set of reactions that are high-yielding, wide in scope, and generate only byproducts that are easily removed. drpress.org The modification of polymers containing N-(3-butenyl)maleimide units can be efficiently achieved using click reactions targeting the pendant butenyl group.
The thiol-ene reaction is a powerful click reaction for modifying the terminal alkene of the butenyl group. rsc.orgrsc.orgresearchgate.net This reaction involves the radical-mediated addition of a thiol to an alkene. wiley-vch.de It can be initiated by UV light or a thermal initiator and proceeds with high efficiency, allowing for the attachment of a wide variety of thiol-containing functional molecules. illinois.edu This provides an orthogonal modification strategy to the reactions involving the maleimide ring, enabling the synthesis of multi-functional polymers. For instance, the maleimide group can be used for cross-linking, while the butenyl group can be functionalized with bioactive molecules via the thiol-ene reaction.
The following table provides a comparative overview of click chemistry reactions for modifying polymers of N-(3-butenyl)maleimide.
| Click Reaction | Target Group | Reagent | Conditions | Bond Formed |
| Thiol-Maleimide Addition | Maleimide C=C | Thiol | Room temperature | Thioether |
| Thiol-Ene Reaction | Butenyl C=C | Thiol | UV or Thermal Initiation | Thioether |
| Diels-Alder Reaction | Maleimide C=C | Diene (e.g., Furan) | 50-90°C | Cycloadduct |
Advanced Characterization and Spectroscopic Analysis of 1h Pyrrole 2,5 Dione, 1 3 Buten 1 Yl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy confirms the molecular structure by identifying the number, environment, and connectivity of hydrogen atoms. For 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)-, the spectrum is characterized by distinct signals corresponding to the protons on the maleimide (B117702) ring and the 3-butenyl side chain.
The two protons on the maleimide double bond are chemically equivalent and appear as a sharp singlet, a hallmark of the maleimide structure. researchgate.netresearchgate.net The chemical shift for these protons is typically observed in the range of δ 6.6-6.8 ppm. rsc.org The protons of the 3-butenyl group give rise to more complex signals. The terminal vinyl protons (=CH₂) and the adjacent methine proton (-CH=) form a coupled system, typically appearing between δ 4.9 and δ 5.9 ppm. The two methylene (B1212753) groups (-N-CH₂-CH₂-) will present as multiplets, with their exact chemical shifts influenced by their proximity to the electronegative imide nitrogen and the vinyl group. Purity can be assessed by integrating the signal areas, which should correspond to the number of protons in each group, and by the absence of signals from impurities.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- Predicted values are based on analysis of structurally similar compounds like N-allylmaleimide. rsc.org
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Number of Protons |
|---|---|---|---|
| Maleimide (-CH=CH-) | ~ 6.70 | Singlet (s) | 2H |
| Butenyl (-CH=CH₂) | ~ 5.70 - 5.85 | Multiplet (m) | 1H |
| Butenyl (=CH₂) | ~ 4.95 - 5.10 | Multiplet (m) | 2H |
| Butenyl (-N-CH₂-) | ~ 3.55 | Triplet (t) | 2H |
| Butenyl (-CH₂-CH=) | ~ 2.35 | Quartet (q) | 2H |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete "carbon count" and identification of functional groups.
For 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)-, the spectrum would show eight distinct signals. The two carbonyl carbons (C=O) of the imide ring are the most deshielded, appearing at approximately δ 170 ppm. researchgate.netrsc.org The two equivalent olefinic carbons of the maleimide ring (-CH=CH-) typically resonate around δ 134 ppm. rsc.orgchemicalbook.com The carbons of the butenyl side chain are found in the aliphatic and olefinic regions of the spectrum. The terminal sp² carbons (=CH₂) and the internal sp² carbon (-CH=) would appear between δ 117 and δ 135 ppm, while the two sp³ hybridized methylene carbons (-N-CH₂- and -CH₂-) would be located further upfield.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- Predicted values are based on analysis of structurally similar compounds. rsc.orgspectrabase.com
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| Imide (C=O) | ~ 170.5 |
| Maleimide (-CH=CH-) | ~ 134.1 |
| Butenyl (-CH=CH₂) | ~ 134.5 |
| Butenyl (=CH₂) | ~ 117.2 |
| Butenyl (-N-CH₂-) | ~ 37.5 |
| Butenyl (-CH₂-CH=) | ~ 32.8 |
The presence of the 3-butenyl group allows 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- to act as a monomer in addition polymerization reactions. The resulting polymer, poly(1-(3-buten-1-yl)-1H-pyrrole-2,5-dione), has a complex microstructure that can be investigated using advanced, two-dimensional (2D) NMR techniques. These methods resolve overlapping signals found in 1D spectra and establish connectivity between atoms.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would be used to map the proton-proton coupling network within the polymer's repeating unit. It would confirm the connectivity of the protons along the saturated polymer backbone, which is formed from the original butenyl group, and help assign the complex, overlapping methylene and methine signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It is invaluable for unambiguously assigning the carbon signals of the polymer backbone and the pendant maleimide groups by linking them to their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between ¹H and ¹³C atoms (typically over 2-3 bonds). For the polymer, HMBC could be used to confirm the connectivity between the polymer backbone and the pendant maleimide ring, for example, by showing a correlation between the N-CH₂ protons on the backbone and the carbonyl carbons of the imide.
Together, these techniques provide a detailed picture of the polymer's tacticity (the stereochemical arrangement of the pendant groups along the backbone), comonomer sequence distribution (if copolymerized), and regiochemistry, all of which are critical to its physical properties. researchgate.net
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
FTIR spectroscopy is a rapid and powerful method for confirming the presence of key functional groups. The spectrum of 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- is dominated by absorptions from the imide ring and the terminal alkene.
Key characteristic bands for the maleimide group include a strong, sharp absorption for the symmetric C=O stretch around 1770 cm⁻¹ and an even stronger absorption for the asymmetric C=O stretch near 1700-1715 cm⁻¹. acgpubs.org The C-N-C stretching vibration of the imide ring is also observable. The 3-butenyl group is identified by the C=C double bond stretch at approximately 1640 cm⁻¹ and the vinyl C-H stretching bands above 3000 cm⁻¹. The out-of-plane C-H bending vibrations of the terminal vinyl group also give rise to characteristic sharp bands in the 910-990 cm⁻¹ region.
Table 3: Characteristic FTIR Absorption Bands for 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)-
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch (sp²) | Vinyl (=C-H) | 3080 - 3090 |
| C-H Stretch (sp³) | Methylene (-CH₂-) | 2850 - 2960 |
| C=O Stretch (Symmetric) | Imide | ~ 1770 |
| C=O Stretch (Asymmetric) | Imide | ~ 1710 |
| C=C Stretch | Alkene | ~ 1640 |
| C-H Bend (Out-of-plane) | Vinyl (=CH₂) | 910 - 990 |
In-situ IR spectroscopy allows for the real-time monitoring of chemical reactions by tracking the change in concentration of reactants and products. The polymerization of 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- is particularly well-suited for this technique.
By placing an IR probe directly into the reaction vessel, the progress of the polymerization can be followed by monitoring the disappearance of absorption bands specific to the monomer's butenyl group. The most distinct and easily quantifiable peaks for this purpose are the C=C stretching vibration (~1640 cm⁻¹) and the sharp =C-H out-of-plane bending vibration (~910 cm⁻¹). As the monomer is consumed and the butenyl double bonds are converted into single bonds in the polymer backbone, the intensity of these peaks will decrease over time. This allows for the direct measurement of reaction kinetics, including the rate of polymerization and the time to completion, without the need for offline sampling and analysis.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of the elemental composition of synthetic compounds such as 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)-. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS allows for the determination of a molecule's exact mass, which is then compared to the theoretical exact mass calculated from its molecular formula.
For 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)-, the molecular formula is C₈H₉NO₂. The theoretical monoisotopic mass calculated for this formula is approximately 151.0633 Da. nist.govnih.govnist.gov In a typical HRMS analysis, the experimentally measured m/z value of the protonated molecule ([M+H]⁺) or other adducts is expected to match this theoretical value within a very narrow tolerance, typically less than 5 parts per million (ppm). This level of precision provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass. Techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) are commonly employed for the analysis of N-substituted maleimide derivatives and their reaction products. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight (Nominal) | 151.16 g/mol |
| Calculated Monoisotopic Mass | 151.0633 Da |
| Expected Ion (ESI+) | [M+H]⁺ |
| Expected m/z for [M+H]⁺ | 152.0706 Da |
| Typical Mass Accuracy Tolerance | < 5 ppm |
UV-Vis Spectroscopy
UV-Vis spectroscopy is a powerful and convenient method for monitoring the reaction kinetics of the maleimide group in 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)-. The maleimide moiety possesses a characteristic strong ultraviolet absorbance due to the C=C double bond being in conjugation with the two adjacent carbonyl groups. kpi.ua This conjugated system typically results in an absorption maximum (λ_max) in the range of 290-300 nm. kpi.uarsc.orguu.nl
When the maleimide undergoes a reaction, such as the common Michael-type addition with a thiol, the C=C double bond is saturated. This saturation disrupts the conjugation, leading to a significant decrease or complete disappearance of the absorbance at its characteristic wavelength. rsc.org By monitoring the decay of this absorbance peak over time, the rate of the reaction can be determined quantitatively. This technique provides real-time information on reaction progress and allows for the calculation of kinetic parameters. kpi.ua
| Time (minutes) | Absorbance at λ_max (~295 nm) | Maleimide Conversion (%) |
|---|---|---|
| 0 | 1.00 | 0 |
| 5 | 0.35 | 65 |
| 10 | 0.22 | 78 |
| 20 | 0.17 | 83 |
| 30 | 0.16 | 84 |
Note: Data are illustrative of the principle where absorbance decreases as the reaction proceeds. Actual values depend on initial concentrations and reaction conditions. uu.nl
In the context of polymerization, N-substituted maleimides like 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- can function as electron-acceptor monomers. When mixed with an electron-donor monomer (e.g., vinyl ethers, styrenes), they can form an electron donor-acceptor (EDA) complex, also known as a charge-transfer complex (CTC). kpi.uanih.gov The formation of these complexes plays a crucial role in the mechanism of certain copolymerization reactions, particularly photo-induced polymerizations. kpi.ua
UV-Vis spectroscopy is an essential tool for detecting and characterizing these charge-transfer complexes. The formation of a CTC often gives rise to a new, broad, and typically weak absorption band in the UV-Vis spectrum at a longer wavelength (a bathochromic or red-shift) than the absorption bands of either the individual donor or acceptor monomers. ingentaconnect.comnih.gov The appearance of this new band is direct evidence of the electronic interaction between the donor and acceptor molecules. By analyzing the intensity and position of this charge-transfer band, information about the equilibrium constant of complex formation and the electronic properties of the complex can be obtained. ingentaconnect.comnih.gov
| Species | Absorption Maximum (λ_max) | Description |
|---|---|---|
| Maleimide (Acceptor) | ~295 nm | π→π* transition of the conjugated system |
| Vinyl Ether (Donor) | ~240 nm | π→π* transition |
| Maleimide + Vinyl Ether Mixture (CTC) | ~350 nm | New, broad charge-transfer band |
Note: Wavelengths are representative and illustrate the appearance of a new, red-shifted absorption band for the charge-transfer complex. kpi.ua
Computational and Theoretical Investigations of 1h Pyrrole 2,5 Dione, 1 3 Buten 1 Yl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)-, these calculations have been instrumental in elucidating its reactivity and electronic characteristics.
Density Functional Theory (DFT) Studies on Reactivity
Density Functional Theory (DFT) has become a important tool for investigating the chemical reactivity of molecules. nih.gov By calculating various electronic properties, DFT can predict how and where a molecule is likely to react. For 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)-, DFT studies focus on the distribution of electron density and the energies of frontier molecular orbitals.
The maleimide (B117702) ring is an electron-deficient system, making it a good Michael acceptor and a dienophile in Diels-Alder reactions. nih.gov The butenyl substituent, on the other hand, introduces a nucleophilic double bond. DFT calculations can quantify the electrophilicity of the maleimide's carbon-carbon double bond and the nucleophilicity of the butenyl group's double bond.
Key reactivity descriptors calculated using DFT include:
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Hardness (η): Measures the resistance to change in electron distribution. pmf.unsa.ba
Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule. pmf.unsa.ba
A representative table of DFT-calculated reactivity descriptors for the two reactive sites of the molecule is shown below.
| Reactive Site | Chemical Potential (μ) (eV) | Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |
| Maleimide C=C | -4.5 | 3.0 | 3.38 |
| Butenyl C=C | -6.2 | 4.5 | 2.25 |
This is a representative table with hypothetical data.
These values would indicate that the maleimide double bond is significantly more electrophilic than the butenyl double bond, making it more susceptible to nucleophilic attack.
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a detailed picture of the electronic structure and reactivity. berkeley.edu The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy and localization of these orbitals determine the molecule's behavior in chemical reactions.
For 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)-, MO analysis reveals that the LUMO is primarily localized on the electron-deficient maleimide ring. This confirms its electrophilic nature and its susceptibility to attack by nucleophiles. Conversely, the HOMO is expected to have a significant contribution from the butenyl group's π-orbital, highlighting its nucleophilic character. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
Below is a table summarizing the expected characteristics of the frontier molecular orbitals.
| Molecular Orbital | Predominant Localization | Energy (eV) | Implication for Reactivity |
| LUMO | Maleimide C=C bond | -1.5 | Electrophilic site for nucleophilic attack and dienophile in cycloadditions |
| HOMO | Butenyl C=C bond | -7.7 | Nucleophilic site for electrophilic attack and diene in potential intramolecular reactions |
This is a representative table with hypothetical data.
Reaction Pathway Modeling
Computational modeling allows for the exploration of potential reaction pathways, providing insights into reaction mechanisms and kinetics that can guide experimental work.
Transition State Analysis for Cycloadditions
The dual functionality of 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- allows it to participate in various cycloaddition reactions. The maleimide double bond can act as a dienophile, while the butenyl group can act as a diene (if it were a conjugated diene) or a dipolarophile. Transition state analysis is used to determine the activation energies and geometries of the transition states for these reactions. researchgate.net
For instance, in a Diels-Alder reaction with a diene, the maleimide moiety would be the dienophile. mdpi.comnih.gov Computational modeling can predict the stereoselectivity and regioselectivity of such reactions by comparing the energies of different transition states. researchgate.net An example would be the reaction with cyclopentadiene (B3395910), where the endo product is typically favored due to secondary orbital interactions, a phenomenon that can be rationalized and quantified through transition state calculations.
| Reaction | Reactants | Transition State Energy (kcal/mol) | Predicted Major Product |
| Diels-Alder | 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- + Cyclopentadiene | Endo TS: 15.2 Exo TS: 17.5 | Endo adduct |
| Intramolecular [2+2] Cycloaddition | 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- | > 40 (concerted) | Thermally forbidden, photochemically possible |
This is a representative table with hypothetical data.
Kinetic Modeling of Polymerization Processes
The presence of the butenyl group makes 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- a monomer for polymerization. Kinetic modeling of polymerization processes can predict the rate of polymerization, the average molecular weight, and the polydispersity of the resulting polymer under various conditions. researchgate.net
Computational approaches can be used to model the initiation, propagation, and termination steps of the polymerization. For radical polymerization, for example, the stability of the radical intermediates and the activation energies for the propagation steps can be calculated. This information is crucial for understanding the polymerization mechanism and for designing polymers with desired properties.
Structure-Reactivity Relationships
By systematically modifying the structure of 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- in silico and calculating the resulting changes in reactivity, it is possible to establish structure-reactivity relationships. nih.gov For example, the effect of substituents on the maleimide ring or the length of the alkenyl chain on the compound's reactivity in cycloaddition or polymerization reactions can be investigated.
Computational studies have shown that electron-withdrawing groups on the maleimide ring increase its electrophilicity and enhance its reactivity as a dienophile in Diels-Alder reactions. Conversely, electron-donating groups would decrease its reactivity. These computational predictions provide valuable guidance for the rational design of new monomers and reactants with tailored properties.
Influence of N-Substituent on Maleimide Reactivity
The reactivity of the maleimide ring, a five-membered dicarbonyl heterocyclic compound, is critically influenced by the nature of the substituent attached to the nitrogen atom. This substituent can modulate the electronic properties and steric environment of the maleimide's endocyclic double bond, which is the primary site for reactions such as Michael additions and Diels-Alder cycloadditions. Computational and theoretical investigations have provided significant insights into these structure-reactivity relationships.
Maleimides are characterized as excellent dienophiles and Michael acceptors due to the electron-withdrawing effect of the two adjacent carbonyl groups, which polarizes the C=C double bond and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgresearchgate.net The substituent at the N-1 position, while not directly conjugated to the double bond, exerts an inductive effect that can either enhance or diminish this electron deficiency.
Theoretical studies, often employing Density Functional Theory (DFT), have shown that the electronic nature of the N-substituent plays a significant role. For instance, N-aryl maleimides have been observed to react approximately 2.5 times faster with thiolate substrates compared to N-alkyl derivatives. mdpi.com This enhanced reactivity can be attributed to the electron-withdrawing nature of the aryl group, which further decreases the electron density of the maleimide double bond. Computational analyses confirm that aromatic substituents can increase the chemical stability of reaction states through conjugation effects. researchgate.net Conversely, N-substituents containing polar fragments or bulky alkyl groups, such as N-tert-butyl or N-cyclohexyl, tend to exhibit lower reactivity. tandfonline.com
The specific compound, 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- , features an N-substituent that is primarily aliphatic, the 3-buten-1-yl group. Based on general principles derived from computational studies on similar N-alkyl maleimides, this substituent is expected to have a modest electronic influence compared to N-aryl or highly electron-withdrawing groups. mdpi.comtandfonline.com The alkyl chain acts as a weak electron-donating group through induction, which would slightly decrease the electrophilicity of the maleimide double bond compared to an unsubstituted or N-aryl maleimide.
However, the terminal double bond in the butenyl group introduces a unique feature. While it is electronically isolated from the maleimide ring by a two-carbon aliphatic spacer, preventing direct conjugation, it offers a potential site for orthogonal reactions. Computational and experimental studies on related systems, such as N-allyl maleimide, have demonstrated that the maleimide's electron-poor alkene and the substituent's alkene can react selectively under different conditions. researchgate.net For instance, base-initiated thiol-Michael additions occur exclusively at the maleimide double bond, leaving the N-substituent's double bond intact for subsequent radical-mediated reactions. researchgate.net This selectivity is predictable through computational modeling of the reaction pathways.
The following table summarizes the general influence of different classes of N-substituents on the reactivity of the maleimide double bond, providing a framework for understanding the behavior of 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)-.
| N-Substituent Class | Electronic Effect on Maleimide Ring | Predicted Impact on Reactivity | Representative Examples |
| Aryl | Electron-withdrawing (inductive and resonance) | Increased electrophilicity, faster reaction rates | N-phenylmaleimide, N-(4-chlorophenyl)maleimide |
| Alkyl | Weakly electron-donating (inductive) | Slightly decreased electrophilicity, moderate reactivity | N-ethylmaleimide (NEM), N-tert-butyl maleimide |
| Benzyl/Phenylalkyl | Weakly electron-withdrawing (inductive) | Relatively high reactivity | N-benzylmaleimide |
| Alkenyl (e.g., 3-buten-1-yl) | Weakly electron-donating (inductive) | Moderate electrophilicity, similar to other N-alkyl maleimides | N-allyl maleimide, 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- |
The Versatility of 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- in Advanced Chemical Applications
The chemical compound 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- is a specialized organic molecule that holds significant promise in the fields of materials science and complex organic synthesis. Its unique bifunctional structure, featuring both a reactive maleimide ring (a dienophile) and a terminal alkene group on the butenyl chain, makes it a versatile building block for creating materials with highly specific properties and for constructing intricate molecular architectures.
Applications in Materials Science and Organic Synthesis
Intermediates in Complex Organic Synthesis
Role in Cascade and Domino Reactions
The unique molecular architecture of 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- (also known as N-(3-butenyl)maleimide) renders it an exemplary substrate for cascade and domino reactions. These processes, in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates, represent a highly efficient strategy in organic synthesis. epfl.ch The compound features two distinct reactive sites: the electron-deficient alkene of the maleimide ring, which is a potent dienophile and Michael acceptor, and the terminal alkene of the N-substituent. This bifunctionality allows for the design of sequential reactions where an initial intermolecular transformation at one site triggers a subsequent intramolecular reaction at the other, leading to the rapid assembly of complex polycyclic structures.
A key application of this compound is in intramolecular Diels-Alder (IMDA) reaction cascades. While the butenyl group itself is not a diene, the maleimide moiety can first undergo a transformation that generates a diene, which then reacts intramolecularly with the butenyl alkene. More commonly, the maleimide core participates in an initial intermolecular reaction, which then positions the butenyl group for a subsequent cyclization.
For instance, in domino Diels-Alder reactions, N-substituted maleimides can react with a diene like furan. rug.nl The resulting Diels-Alder adduct still possesses the pendant butenyl group, which can then participate in a second transformation, such as ring-closing metathesis or another cycloaddition, effectively creating multiple rings and stereocenters in a controlled manner.
Another significant cascade pathway involves an initial Michael addition to the maleimide double bond. semanticscholar.orgguidechem.com This reaction creates a nucleophilic intermediate which can then undergo an intramolecular cyclization with the butenyl group. This Michael addition/alkylation sequence is a powerful tool for constructing new ring systems. A base can initiate the reaction by generating a nucleophile that adds to the maleimide. The resulting enolate intermediate is then perfectly poised to attack the terminal alkene of the butenyl chain, forging a new carbon-carbon bond and a new ring structure. The specifics of the cyclization (e.g., radical, anionic) can be tailored by the choice of reagents and reaction conditions.
The efficiency of these cascade processes is notable, often proceeding under mild conditions and leading to high yields of structurally complex products from a simple, linear precursor. semanticscholar.org
The following table details representative findings for a base-promoted domino Michael/O-alkylation reaction involving N-substituted maleimides, illustrating the high efficiency and yields achievable in such cascade processes.
| Entry | N-Substituent on Maleimide | γ-Halogenated-β-ketoester | Product | Yield (%) |
| 1 | Phenyl | Ethyl 4-chloro-3-oxobutanoate | 3-(2-Ethoxy-4-oxo-4,5-dihydrofuran-3-yl)-1-phenylpyrrolidine-2,5-dione | 92% |
| 2 | 4-Methylphenyl | Ethyl 4-chloro-3-oxobutanoate | 3-(2-Ethoxy-4-oxo-4,5-dihydrofuran-3-yl)-1-(p-tolyl)pyrrolidine-2,5-dione | 95% |
| 3 | 4-Methoxyphenyl | Ethyl 4-chloro-3-oxobutanoate | 3-(2-Ethoxy-4-oxo-4,5-dihydrofuran-3-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | 96% |
| 4 | 4-Chlorophenyl | Ethyl 4-chloro-3-oxobutanoate | 1-(4-Chlorophenyl)-3-(2-ethoxy-4-oxo-4,5-dihydrofuran-3-yl)pyrrolidine-2,5-dione | 93% |
| 5 | Benzyl | Ethyl 4-chloro-3-oxobutanoate | 1-Benzyl-3-(2-ethoxy-4-oxo-4,5-dihydrofuran-3-yl)pyrrolidine-2,5-dione | 90% |
| Data is representative of domino reactions involving N-substituted maleimides as described in the literature. semanticscholar.org |
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Routes with Enhanced Selectivity
Future research will likely focus on developing more efficient and selective synthetic routes for 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)-. While traditional methods involve the condensation of maleic anhydride (B1165640) with the corresponding amine (3-buten-1-amine) to form a maleamic acid intermediate, followed by cyclodehydration, there is room for significant improvement. researchgate.net Emerging paradigms are centered on one-pot syntheses and the use of milder, more selective catalysts to improve yields and reduce byproducts.
Key areas for development include:
Catalyst Optimization: Investigating novel catalysts to replace traditional dehydrating agents like acetic anhydride/sodium acetate (B1210297) or strong acids like p-toluenesulfonic acid (PTSA). researchgate.net The goal is to find catalysts that operate under milder conditions, minimizing potential side reactions involving the butenyl group.
Process Intensification: The development of continuous flow processes could offer better control over reaction parameters, leading to higher purity and yield.
Green Chemistry Approaches: Utilizing more environmentally benign solvents and exploring solvent-free reaction conditions will be a critical direction.
A comparative analysis of potential synthetic strategies is presented below.
| Method | Reagents/Catalyst | Potential Advantages | Future Research Focus |
| Traditional Two-Step | Maleic Anhydride, 3-Buten-1-amine, Acetic Anhydride/Sodium Acetate | Well-established procedure | Improving yield, reducing purification steps researchgate.net |
| One-Pot PTSA Catalysis | Maleic Anhydride, 3-Buten-1-amine, PTSA in Toluene (B28343) | Simplified procedure, potentially higher yields | Catalyst recovery and reuse, optimization for alkenyl amines researchgate.net |
| Microwave-Assisted Synthesis | Similar to above | Drastically reduced reaction times, improved energy efficiency | Scale-up feasibility, selectivity control under high energy input |
| Enzymatic Catalysis | Lipases or other hydrolases | High selectivity, mild conditions, environmentally friendly | Enzyme discovery and engineering for non-natural substrates |
Exploration of Unconventional Reactivity Profiles
The unique bifunctionality of 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- opens avenues for exploring reactivity beyond standard maleimide (B117702) chemistry. Future research should investigate the interplay between the maleimide double bond and the terminal butenyl group.
Emerging research directions include:
Photochemical Cycloadditions: N-alkyl maleimides are known to participate in [2+2] cycloadditions with alkenes upon UV irradiation, often without an external photocatalyst. acs.orgresearchgate.net A key research question is whether intramolecular [2+2] cycloaddition can be induced between the maleimide and the butenyl group to form novel, strained bicyclic structures. This could be a pathway to unique molecular scaffolds.
Selective Diels-Alder Reactions: The maleimide group is a potent dienophile in Diels-Alder reactions. nih.gov Research could explore the selective reaction of the maleimide C=C bond while preserving the butenyl group for subsequent polymerization or functionalization. This would enable the creation of complex monomers for advanced applications.
Tandem Reactions: Designing cascade or tandem reactions where both the maleimide and the butenyl group react in a controlled sequence within a single synthetic operation is a significant future challenge. For example, a thiol-Michael addition to the maleimide followed by a cross-metathesis reaction at the butenyl terminus could create complex heterobifunctional molecules in one pot.
Integration with Advanced Polymerization Techniques and Methodologies
The presence of two distinct polymerizable groups (the maleimide double bond and the vinyl group of the butenyl chain) makes this compound a prime candidate for advanced polymerization strategies.
Future research should focus on:
Orthogonal Polymerization: Developing conditions that allow for the selective polymerization of one group while leaving the other intact. For instance, leveraging controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) or Atom Transfer Radical Polymerization (ATRP) for the maleimide group, followed by a different polymerization mechanism (e.g., ring-opening metathesis polymerization if the butenyl group were part of a cyclic olefin) for the alkene. researchgate.netnih.gov
Dual-Mechanism Polymerization: Investigating copolymerization where both the maleimide and butenyl groups participate. This could lead to cross-linked networks or hyperbranched polymers with unique topologies and properties. Free-radical polymerization can engage both functionalities, and controlling the reactivity ratios will be a key research challenge. researchgate.net
Polymerization-Induced Self-Assembly (PISA): Using controlled polymerization methods to synthesize block copolymers where one block is derived from 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)-, leading to the in-situ formation of nanoparticles with reactive surfaces. nih.gov The pendant butenyl groups on the nanoparticle corona would be available for further modification.
| Polymerization Technique | Target Functionality | Potential Polymer Architecture | Key Research Challenge |
| RAFT/ATRP | Maleimide C=C bond | Linear polymers, Block copolymers | Retaining the integrity of the pendant butenyl group nih.gov |
| Free Radical Polymerization | Both Maleimide and Butenyl | Cross-linked networks, Hyperbranched polymers | Controlling cross-linking density and polymer architecture researchgate.net |
| Thiol-Ene Polymerization | Both Maleimide and Butenyl | Step-growth networks | Achieving high conversion and network uniformity |
| PISA | Maleimide C=C bond | Core-shell nanoparticles with reactive coronas | Optimizing block ratios for desired morphologies nih.gov |
Computational Design and Predictive Modeling for Structure-Property Relationships
Computational chemistry and machine learning are poised to accelerate the design of materials based on 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)-. Future work will involve building predictive models to correlate molecular structure with macroscopic properties.
Key research areas are:
Machine Learning Models: Developing artificial neural networks (ANNs) or other machine learning frameworks trained on datasets of maleimide derivatives to predict key properties like reactivity ratios in polymerization, photophysical characteristics (if functionalized with chromophores), and thermal stability. nih.gov
Density Functional Theory (DFT) Calculations: Using DFT to model reaction mechanisms, such as the aforementioned intramolecular [2+2] cycloaddition, to predict feasibility and identify optimal conditions. nih.gov
Molecular Dynamics (MD) Simulations: Simulating polymers derived from this monomer to predict their conformational behavior, glass transition temperatures, and interactions with other molecules, which is crucial for designing smart materials or drug delivery systems. nih.gov
Synergistic Applications in Multi-functional Materials and Smart Systems
The dual functionality of 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- is ideal for creating materials with multiple, synergistic functions.
Emerging applications to be explored include:
Self-Healing and Reprocessable Thermosets: The maleimide functionality can be used in reversible Diels-Alder cross-linking with furan-functionalized polymers. mdpi.com The pendant butenyl groups could then be used for a secondary, permanent cross-linking step, creating materials that are initially reprocessable but can be permanently set upon a secondary stimulus (e.g., UV curing).
Smart Hydrogels: Incorporating this monomer into hydrogels could provide two distinct handles for modification. For example, the maleimide group could be used for bioconjugation with thiol-containing peptides or drugs, while the butenyl groups could be cross-linked to control the hydrogel's mechanical properties and swelling behavior. nih.gov
Functional Surface Coatings: Polymers of 1H-Pyrrole-2,5-dione, 1-(3-buten-1-yl)- can be grafted onto surfaces, creating a "reactive coating." The pendant butenyl groups could then be used to attach other molecules via thiol-ene "click" chemistry, allowing for the tailored functionalization of nanoparticles, medical implants, or sensor surfaces. acs.orgmdpi.com These materials could respond to external stimuli like temperature or pH, making them suitable for smart systems. oulu.fi
Q & A
Q. Q1. What are the optimal reaction conditions for synthesizing 1-(3-buten-1-yl)-1H-pyrrole-2,5-dione, and how can purity be ensured during synthesis?
Methodological Answer: The synthesis typically involves nucleophilic substitution or alkylation reactions targeting the pyrrole-2,5-dione core. Key steps include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) or alcohols (ethanol) are preferred for their ability to stabilize intermediates and enhance reaction rates .
- Reaction Monitoring: Thin-layer chromatography (TLC) is used to track reaction progress, while nuclear magnetic resonance (NMR) spectroscopy confirms intermediate formation. For final purification, column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is employed .
- Yield Optimization: Temperature (60–80°C) and reaction time (12–24 hours) are critical variables. For example, prolonged heating in toluene may lead to side reactions (e.g., allyl group isomerization) .
Q. Q2. Which spectroscopic and analytical techniques are most effective for confirming the structure of 1-(3-buten-1-yl)-1H-pyrrole-2,5-dione?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Signals at δ 6.5–7.0 ppm confirm the pyrrole-dione aromatic protons. The allyl group (CH₂=CHCH₂-) shows distinct vinyl protons (δ 5.0–5.5 ppm) and allylic methylene protons (δ 3.5–4.0 ppm) .
- ¹³C NMR: Carbonyl carbons (C=O) appear at δ 170–175 ppm, while sp² carbons in the pyrrole ring resonate at δ 120–130 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 180.0655 for C₈H₉NO₂) .
- X-ray Crystallography: Used to resolve ambiguous stereochemistry or confirm solid-state packing interactions (e.g., π-π stacking in the pyrrole ring) .
Reactivity and Functionalization
Q. Q3. How does the allyl substituent influence the reactivity of 1H-pyrrole-2,5-dione derivatives in Diels-Alder or Michael addition reactions?
Methodological Answer: The allyl group enhances electrophilicity at the α,β-unsaturated carbonyl positions, enabling:
- Diels-Alder Reactions: The dienophile activity of the pyrrole-2,5-dione core facilitates cycloaddition with dienes (e.g., furan derivatives) under thermal or Lewis acid-catalyzed conditions. Reaction thermochemistry data (ΔrH° values) from NIST can predict feasibility .
- Michael Additions: Nucleophiles (e.g., amines, thiols) attack the β-carbon of the enone system. Kinetic studies using stopped-flow UV-Vis spectroscopy reveal rate constants dependent on solvent polarity and nucleophile strength .
Advanced Note: Computational studies (DFT, molecular dynamics) model transition states to optimize regioselectivity in these reactions .
Advanced Mechanistic Studies
Q. Q4. What computational methods are employed to predict the reaction pathways of 1-(3-buten-1-yl)-1H-pyrrole-2,5-dione in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT): Calculates activation energies for key steps (e.g., cycloaddition, hydrogen abstraction). Basis sets (B3LYP/6-31G*) model electronic interactions in the allyl-substituted enone system .
- Molecular Dynamics (MD): Simulates solvent effects on reaction trajectories (e.g., toluene vs. DMF) to identify solvation-driven stereochemical outcomes .
Case Study: DFT studies of Diels-Alder reactions show a 10–15 kcal/mol lower activation barrier for electron-rich dienes compared to electron-poor systems .
Contradictions in Synthetic Data
Q. Q5. How can researchers resolve discrepancies in reported yields for similar pyrrole-2,5-dione derivatives during scale-up?
Methodological Answer:
- Variable Control: Test solvent purity (e.g., anhydrous DMF vs. technical grade), catalyst loading (e.g., 1–5 mol% Pd), and oxygen/moisture exclusion (Schlenk line techniques) .
- Statistical Design: Use factorial experiments (e.g., Box-Behnken design) to isolate critical factors (temperature, solvent ratio) impacting yield .
Example: A 20% yield drop during scale-up may stem from inefficient mixing or localized overheating. Reactor design modifications (e.g., flow chemistry) can mitigate these issues .
Safety and Handling Protocols
Q. Q6. What specific safety protocols are recommended for handling 1-(3-buten-1-yl)-1H-pyrrole-2,5-dione in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles are mandatory. Use fume hoods for synthesis and purification steps .
- Spill Management: Absorb with inert material (vermiculite), neutralize with sodium bicarbonate, and dispose as hazardous waste .
- Storage: Store in amber vials at 2–8°C under nitrogen to prevent degradation via oxidation or photolysis .
Biological Activity Exploration
Q. Q7. What methodologies are used to evaluate the biological activity of 1H-pyrrole-2,5-dione derivatives, particularly enzyme inhibition?
Methodological Answer:
- Enzyme Assays: Fluorescence-based assays (e.g., phospholipase C inhibition) measure IC₅₀ values. For example, pre-incubate the compound with the enzyme and monitor substrate conversion (e.g., fluorescent IP₃ release) .
- Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding modes to target enzymes (e.g., kinases, proteases). Validate with mutagenesis studies .
Q. Q8. How can researchers assess the hydrolytic stability of 1-(3-buten-1-yl)-1H-pyrrole-2,5-dione under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound in pH 7.4 buffer at 37°C. Monitor degradation via HPLC-MS over 72 hours. Identify hydrolytic byproducts (e.g., ring-opened succinimide derivatives) .
- Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life at lower temperatures (e.g., 4°C) .
Example: Hydrolysis half-life (t₁/₂) of 24 hours at 37°C suggests limited oral bioavailability unless prodrug strategies are employed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
